molecular formula C11H24N2S B5216884 N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine

N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine

Cat. No. B5216884
M. Wt: 216.39 g/mol
InChI Key: SSTZDADKUZXFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine (also known as RTI-126) is a chemical compound that belongs to the class of piperidine derivatives. RTI-126 has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

RTI-126 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent and selective dopamine transporter (DAT) inhibitor, meaning it blocks the reuptake of dopamine in the brain. This property makes it useful for studying the role of dopamine in various physiological and pathological conditions, such as addiction, Parkinson's disease, and schizophrenia.

Mechanism of Action

RTI-126 works by binding to the DAT and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can affect various brain functions. The exact mechanism of action of RTI-126 is still not fully understood and requires further research.
Biochemical and Physiological Effects:
RTI-126 has been shown to have significant effects on dopamine levels in the brain. Studies have demonstrated that it can increase dopamine release in the striatum, nucleus accumbens, and prefrontal cortex. This can lead to changes in behavior, mood, and cognition. RTI-126 has also been shown to have effects on other neurotransmitters, such as norepinephrine and serotonin, although these effects are less well understood.

Advantages and Limitations for Lab Experiments

One advantage of using RTI-126 in lab experiments is its potency and selectivity for the DAT. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using RTI-126 is its potential for off-target effects on other neurotransmitter systems. Careful experimental design and control are necessary to minimize these effects and ensure that the observed effects are due to DAT inhibition.

Future Directions

There are several future directions for research on RTI-126. One area of interest is its potential for treating addiction and other psychiatric disorders. Studies have shown that DAT inhibitors can reduce drug-seeking behavior in animal models of addiction, and RTI-126 may have similar effects. Another area of interest is its effects on other neurotransmitter systems, such as norepinephrine and serotonin. Further research is needed to fully understand the mechanisms of action of RTI-126 and its potential applications in scientific research.
In conclusion, RTI-126 is a potent and selective DAT inhibitor that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of RTI-126 in scientific research.

Synthesis Methods

The synthesis of RTI-126 involves the reaction of 3-(methylthio)propylamine with 1-(2-chloroethyl)-4-piperidinone in the presence of sodium hydride. The resulting product is then treated with dimethyl sulfate to yield RTI-126. This synthesis method has been described in detail in a study by Carroll et al. (1995).

properties

IUPAC Name

N,1-dimethyl-N-(3-methylsulfanylpropyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2S/c1-12-8-5-11(6-9-12)13(2)7-4-10-14-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTZDADKUZXFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CCCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-N-(3-methylsulfanylpropyl)piperidin-4-amine

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